molecular formula C10H18O2Si B14293400 CID 78060881

CID 78060881

Cat. No.: B14293400
M. Wt: 198.33 g/mol
InChI Key: KLZGHBBXQTZZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical entities in the PubChem database, enabling standardized referencing. Further experimental characterization (e.g., mass spectrometry, NMR, or bioactivity assays) would be required to confirm its identity and function.

Properties

Molecular Formula

C10H18O2Si

Molecular Weight

198.33 g/mol

InChI

InChI=1S/C10H18O2Si/c1-11-9(12-2)13-10-5-3-8(7-10)4-6-10/h8-9H,3-7H2,1-2H3

InChI Key

KLZGHBBXQTZZNM-UHFFFAOYSA-N

Canonical SMILES

COC(OC)[Si]C12CCC(C1)CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78060881 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of reagents and catalysts to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial methods focus on optimizing the yield and minimizing impurities. These methods often involve advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: CID 78060881 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced stability and reactivity, making them suitable for various applications.

Scientific Research Applications

CID 78060881 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78060881 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, such as inhibition or activation of specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78060881, a comparative analysis is framed using structurally and functionally related compounds from the evidence. These include betulin-derived inhibitors (CID 72326, CID 64971, CID 10153267), substrates like taurocholic acid (CID 6675), and inhibitors such as irbesartan (CID 3749) and troglitazone (CID 5591) .

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name CID Class/Function Key Structural Features Bioactivity/Applications
Betulin 72326 Triterpenoid Lupane skeleton, hydroxyl groups Antiviral, anti-inflammatory
Betulinic Acid 64971 Triterpenoid derivative Carboxylic acid group at C-17 Anticancer, HIV-1 protease inhibition
3-O-Caffeoyl Betulin 10153267 Betulin-caffeic acid conjugate Caffeoyl ester at C-3 Enhanced solubility, antioxidant
Taurocholic Acid 6675 Bile acid conjugate Taurine conjugated to cholic acid Lipid digestion, signaling
Irbesartan 3749 Angiotensin II receptor blocker Tetrazole ring, biphenylmethyl group Hypertension treatment

Key Findings:

Structural Modifications and Bioactivity :

  • Betulin derivatives (CID 72326, CID 64971, CID 10153267) demonstrate how functional group additions (e.g., carboxylic acid or caffeoyl esters) enhance solubility and bioactivity. For instance, 3-O-caffeoyl betulin (CID 10153267) exhibits improved antioxidant properties compared to betulin .
  • Taurocholic acid (CID 6675) highlights the role of conjugation (taurine + cholic acid) in modulating biological functions, such as lipid metabolism .

Analytical Techniques: Mass spectrometry (MS) with collision-induced dissociation (CID) is critical for structural elucidation. For example, LC-ESI-MS with source-induced CID was used to differentiate ginsenoside isomers (e.g., Rf vs. F11) based on fragmentation patterns . Similar methodologies could resolve structural features of this compound if data were available.

Pharmacological Relevance :

  • Inhibitors like irbesartan (CID 3749) and troglitazone (CID 5591) underscore the importance of steric and electronic properties in drug-receptor interactions. Comparative studies of this compound would require assays targeting specific pathways (e.g., enzyme inhibition, receptor binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.